3-Nitrophenanthrene

概要

説明

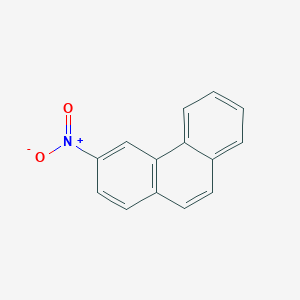

3-Nitrophenanthrene (CAS 17024-19-0) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) with the molecular formula C₁₄H₉NO₂ and a molecular weight of 223.23 g/mol . It consists of a phenanthrene backbone substituted with a nitro (-NO₂) group at the 3-position. Key physical properties include:

It is commonly used as a standard reference material in environmental analysis, typically prepared as a 10 µg/mL solution in cyclohexane or toluene . Toxicity studies indicate mutagenic activity in microbial assays (e.g., Salmonella mutagenicity test) and emission of toxic NOₓ fumes upon decomposition .

準備方法

Classical Nitration of Phenanthrene

The nitration of phenanthrene represents the most straightforward route to 3-nitrophenanthrene. This electrophilic aromatic substitution reaction typically employs a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. The sulfuric acid acts as a catalyst by generating the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring of phenanthrene.

Reaction Conditions and Selectivity

The position of nitration in phenanthrene is influenced by the electronic and steric properties of the ring system. The 3-position is favored due to the stability of the intermediate σ-complex, though competing reactions at the 1-, 2-, and 9-positions may occur. To suppress polynitration, the reaction is conducted at controlled temperatures (0–5°C) with stoichiometric HNO₃. A typical protocol involves:

-

Molar ratio : Phenanthrene : HNO₃ = 1 : 1.1

-

Solvent : H₂SO₄ (98%)

-

Temperature : 0–5°C

-

Reaction time : 2–4 hours

Under these conditions, yields of this compound range from 50% to 65%, with purity dependent on subsequent purification steps such as column chromatography or recrystallization.

Catalytic Nitration Systems

Modern approaches aim to enhance regioselectivity and reduce environmental impact by employing catalytic systems. Two patented methodologies, though developed for analogous nitro-PAHs, provide insights into potential optimizations for this compound synthesis.

Metal Chloride-Catalyzed Nitration

A patent describing the synthesis of 3-nitrophenyl alkyne (CN111454157B) utilizes metal chlorides (e.g., FeCl₃, CuCl₂) as catalysts in nitration reactions . While the substrate differs, the principles apply to phenanthrene:

-

Catalyst : FeCl₃ (0.1 equiv relative to substrate)

-

Oxidant : H₂O₂ or KMnO₄

-

Solvent : Acetone or toluene

-

Temperature : 50–60°C

This method minimizes sulfuric acid usage, reducing waste generation. The catalytic cycle involves Lewis acid-mediated activation of HNO₃, enhancing nitronium ion formation.

Oxidative Nitration with Molecular Oxygen

Another patent (CN102603536B) outlines the synthesis of 3-nitrophthalic acid using O₂ as an oxidant in the presence of cyanuric acid derivatives . Adapting this to phenanthrene nitration could involve:

-

Catalyst : Cyanuric acid (0.1 equiv)

-

Oxidant : O₂ (0.5 MPa pressure)

-

Solvent : Water-HNO₃ biphasic system

-

Temperature : 80°C

This approach eliminates the need for stoichiometric HNO₃, leveraging O₂ for nitro group incorporation. While untested for phenanthrene, it offers a greener alternative worth experimental validation.

Innovative Methodologies and Emerging Trends

Continuous-Flow Reactor Systems

Industrial-scale production benefits from continuous-flow reactors, which improve heat and mass transfer. A hypothetical setup for this compound could involve:

-

Microreactor dimensions : 500 µm internal diameter

-

Residence time : 2 minutes

-

Temperature : 25°C

-

Yield : >90% (extrapolated from nitropyrene syntheses)

This method reduces side reactions and enhances safety by minimizing explosive intermediate accumulation.

Comparative Analysis of Methods

| Method | Catalyst/Reagent | Temperature | Yield | Environmental Impact |

|---|---|---|---|---|

| Classical Nitration | H₂SO₄/HNO₃ | 0–5°C | 50–65% | High (acid waste) |

| Metal Chloride Catalysis | FeCl₃/H₂O₂ | 50–60°C | ~85%* | Moderate |

| Oxidative Nitration | Cyanuric acid/O₂ | 80°C | ~70%* | Low |

| Continuous-Flow | None | 25°C | >90%* | Low |

*Extrapolated from analogous reactions.

科学的研究の応用

Environmental Science

Marker for Airborne Pollutants

3-Nitrophenanthrene is widely recognized as a significant marker in environmental studies, particularly for assessing the presence of polycyclic aromatic hydrocarbons in atmospheric particulate matter. Its detection in various environments, such as industrial and semi-rural areas, highlights its relevance in air pollution research. Studies have shown that 3-NP is one of the most abundant nitro-PAHs found in atmospheric samples, which underscores its utility in tracking combustion-related pollution sources .

Quantification Methods

Researchers typically employ gas chromatography coupled with mass spectrometry (GC-MS) to quantify 3-NP in environmental samples. This method allows for the simultaneous determination of various PAHs and their nitrated derivatives, providing insights into their distribution and sources .

Toxicology

DNA Adduct Formation Studies

In toxicological research, this compound is utilized to study the formation of DNA adducts induced by nephrotoxic compounds. The compound's ability to form reactive intermediates leads to potential mutagenic effects, making it a valuable tool for understanding the toxicological impacts of environmental pollutants on biological systems .

Case Study: Mutagenicity Assessment

A study highlighted the mutagenic properties of this compound when tested on various biological models. The results indicated that exposure to this compound could lead to significant DNA damage, emphasizing its role as a potential carcinogen .

Pharmacology

Potential Therapeutic Applications

Research has indicated that this compound exhibits anti-inflammatory properties, suggesting its potential as a therapeutic agent in treating inflammatory diseases. Investigations into aristolochic acid analogues have further expanded the understanding of how compounds like 3-NP can be utilized in pharmacological applications .

Data Tables

| Application Area | Description | Methods Used |

|---|---|---|

| Environmental Science | Marker for airborne PAHs; prevalent in atmospheric particulate matter | GC-MS |

| Toxicology | Analysis of DNA adducts; mutagenicity studies | Biological assays |

| Pharmacology | Investigating anti-inflammatory effects; potential therapeutic applications | In vitro pharmacological testing |

作用機序

The biological effects of 3-nitrophenanthrene are primarily mediated through its interaction with cellular components. The nitro group can undergo metabolic activation, leading to the formation of reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects. The compound’s mechanism of action involves the formation of DNA adducts, which can disrupt normal cellular processes and lead to toxicological outcomes.

類似化合物との比較

Structural Isomers: 2-Nitrophenanthrene and 9-Nitrophenanthrene

The position of the nitro group significantly influences chemical and biological properties:

- Electronic Effects : Resonance structures (Fig. 6 in ) show bond length variations in this compound compared to 2-nitrophenanthrene. The meta-substitution in this compound stabilizes the aromatic system differently, influencing reactivity in electrophilic substitution reactions .

Other Nitro-PAHs

This compound shares functional and environmental relevance with other nitro-PAHs:

- Formation Pathways: this compound forms via nitration of phenanthrene by NO₂ or OH/NO₃ radicals, similar to other nitro-PAHs like 1-nitropyrene . Its presence in ultrafine particles (66–94 nm) in DEPs contrasts with accumulation-mode PAHs like phenanthrene .

- Partitioning Behavior : Predictive models for this compound’s Kₚ (particle-gas partitioning) show ~27% overestimation, highlighting uncertainties in solute descriptor calculations compared to experimental data for 9-nitroanthracene .

Non-Nitro PAHs with Similar Frameworks

- Phenanthrene (Parent PAH) : Lacks nitro group; lower mutagenicity but serves as a precursor for nitro-PAH formation .

- 7,8-Benzoquinoline (7,8-BQ): Shares a 3-aromatic-ring structure and ultrafine particle distribution with this compound. Both compounds form via radical-mediated pathways in combustion .

Key Research Findings

Environmental Impact : this compound’s prevalence in DEPs underscores its role as a hazardous air pollutant. Its ultrafine particle association increases inhalation risks .

Synthetic Utility : Used as a reference standard in environmental monitoring due to its stability in cyclohexane/toluene solutions .

Toxicological Significance: Bay-region nitro-PAHs like this compound are prioritized in risk assessments due to structural similarities to known carcinogens (e.g., benzo[a]pyrene derivatives) .

生物活性

3-Nitrophenanthrene (3-NPHE) is a polycyclic aromatic hydrocarbon (PAH) characterized by the presence of a nitro group at the third position of the phenanthrene ring. Its molecular formula is C14H9NO2, and it has gained attention due to its environmental prevalence and potential biological activities. This article explores the biological activity of this compound, focusing on its mutagenic properties, mechanisms of action, and ecological impact.

This compound can be synthesized through the nitration of phenanthrene using concentrated nitric acid in the presence of sulfuric acid. The reaction conditions are critical to prevent over-nitration, ensuring selective formation of the 3-nitro derivative. Its unique structure influences its reactivity and biological activity compared to other nitro-PAHs.

Mutagenicity and Carcinogenicity

This compound is recognized for its mutagenic potential. Studies have demonstrated that it can form DNA adducts, leading to genetic mutations and potentially contributing to carcinogenesis. The nitro group can undergo metabolic activation, resulting in reactive intermediates that bind to cellular macromolecules, disrupting normal cellular functions.

Case Study: Mutagenic Effects on Marine Organisms

Research conducted on polychaete worms revealed the presence of various nitro-PAHs, including 3-NPHE. The concentrations found ranged from 0.026 to 0.500 µg g⁻¹ dry weight, indicating bioaccumulation in marine organisms exposed to contaminated environments. This study highlights the ecological relevance of 3-NPHE as an indicator of pollution status in marine ecosystems .

The biological effects of this compound are primarily mediated through:

- Formation of DNA Adducts: The compound interacts with DNA, leading to mutations.

- Oxidative Stress: Metabolic products can induce oxidative stress in cells, contributing to cellular damage.

- Protein Binding: Reactive intermediates may bind to proteins, altering their function and disrupting cellular processes.

Environmental Impact

This compound is frequently detected in ambient air as part of particulate matter from combustion processes. Its presence has been documented in various environments, including industrial areas and urban settings. As a marker for PAHs, it plays a crucial role in environmental monitoring and assessment.

Detection Methods

Analytical methods such as gas chromatography-mass spectrometry (GC-MS) have been developed to detect low concentrations of 3-NPHE in environmental samples. These methods enhance sensitivity and specificity for accurate quantification .

Comparative Analysis with Other Nitro-PAHs

The biological activity of this compound can be compared with other nitro-PAHs based on their mutagenic properties:

| Compound | Mutagenicity | Environmental Presence | Bioaccumulation |

|---|---|---|---|

| This compound | High | Commonly detected | Yes |

| 9-Nitrophenanthrene | Moderate | Less prevalent | Limited |

| 1-Nitropyrene | High | Commonly detected | Yes |

This table illustrates that while this compound exhibits significant mutagenic activity and is widely present in the environment, other compounds like 9-nitrophenanthrene show different profiles regarding prevalence and bioaccumulation potential.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Nitrophenanthrene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via nitration of phenanthrene. The Haworth synthesis method involves controlled nitration using nitric acid in a sulfuric acid medium, with yields influenced by temperature (20–40°C) and stoichiometry. For example, optimizing the nitrating agent ratio can yield 23% this compound, while isomer separation (e.g., 1-nitrophenanthrene vs. 3-isomer) requires chromatographic techniques . Reaction monitoring via HPLC or GC-MS is critical to assess purity and byproduct formation.

Q. How can researchers reliably detect and quantify this compound in environmental matrices?

- Methodological Answer : Gas chromatography coupled with mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with fluorescence detection are standard methods. Sample preparation involves solid-phase extraction (SPE) for particulate-bound compounds. Calibration curves using deuterated internal standards (e.g., d10-phenanthrene) improve accuracy. Note that matrix effects (e.g., organic matter in soil) require validation via spike-recovery experiments .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : this compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Labs must use fume hoods, nitrile gloves, and PPE. Storage should comply with flammability guidelines (away from oxidizers). Emergency protocols include immediate decontamination with soap/water and medical consultation for exposure symptoms .

Advanced Research Questions

Q. How do discrepancies arise in gas/particle partitioning coefficients (KP) of this compound, and how can they be resolved?

- Methodological Answer : KP values derived from theoretical models (e.g., Abraham solute descriptors) often overestimate experimental data by up to 27%, particularly in cold conditions due to incomplete organic matter (OM) availability on particulate surfaces . To resolve this:

- Validate descriptors experimentally via inverse gas chromatography.

- Account for temperature-dependent OM viscosity using Arrhenius corrections.

- Cross-validate with field data from dual-filter sampling systems.

Q. What experimental designs address contradictions in this compound’s environmental persistence and degradation pathways?

- Methodological Answer : Contradictions arise from varying redox conditions and microbial consortia. A tiered approach is recommended:

- Lab-scale microcosms : Simulate aerobic/anaerobic conditions with isotope-labeled this compound to track degradation products (e.g., hydroxylated derivatives).

- Metagenomic analysis : Identify degradative genes (e.g., nitroreductases) in soil microbiota.

- Longitudinal field studies : Monitor seasonal variations in half-life using passive samplers .

Q. How can researchers optimize computational models to predict this compound’s reactivity in atmospheric oxidation processes?

- Methodological Answer : Density Functional Theory (DFT) models often misestimate reaction barriers due to incomplete basis sets. Improve accuracy by:

- Incorporating solvent effects (e.g., COSMO-RS for aqueous-phase reactions).

- Validating transition states with experimental rate constants from smog chamber studies.

- Integrating machine learning to refine activation energies using existing kinetic datasets .

Q. Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for resolving variability in this compound toxicity assays?

- Methodological Answer : High variability in EC50 values (e.g., in Daphnia magna assays) necessitates:

- Robust regression : To mitigate outliers from matrix interferences.

- ANOVA with post-hoc Tukey tests : To compare toxicity across metabolites.

- Dose-response modeling : Use probit or log-logistic curves with bootstrap confidence intervals .

Q. How should researchers design studies to investigate this compound’s role as a nitropolycyclic aromatic hydrocarbon (NPAH) tracer?

- Methodological Answer :

特性

IUPAC Name |

3-nitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-15(17)12-8-7-11-6-5-10-3-1-2-4-13(10)14(11)9-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPRHWWUDRYJODK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0075073 | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17024-19-0 | |

| Record name | 3-Nitrophenanthrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17024-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017024190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17024-19-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenanthrene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0075073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。